5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid

Solid‑phase peptide synthesis Orthogonal protection Peptidomimetic assembly

5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS 1262860-67-2) is a bifunctional oxazole building block that combines a Boc‑protected 5‑amino group with a free 4‑carboxylic acid. With molecular formula C₁₀H₁₄N₂O₅ and molecular weight 242.23 g·mol⁻¹, the compound is commercially supplied at ≥95% purity.

Molecular Formula C10H14N2O5
Molecular Weight 242.23
CAS No. 1262860-67-2
Cat. No. B3046658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid
CAS1262860-67-2
Molecular FormulaC10H14N2O5
Molecular Weight242.23
Structural Identifiers
SMILESCC1=NC(=C(O1)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H14N2O5/c1-5-11-6(8(13)14)7(16-5)12-9(15)17-10(2,3)4/h1-4H3,(H,12,15)(H,13,14)
InChIKeyFWTNREZOUJYXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS 1262860-67-2): A Protected Heterocyclic Amino Acid Scaffold for Peptidomimetic and Medicinal Chemistry Procurement


5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS 1262860-67-2) is a bifunctional oxazole building block that combines a Boc‑protected 5‑amino group with a free 4‑carboxylic acid . With molecular formula C₁₀H₁₄N₂O₅ and molecular weight 242.23 g·mol⁻¹, the compound is commercially supplied at ≥95% purity . The oxazole ring confers conformational rigidity, while the orthogonal Boc and carboxylic acid functionalities enable sequential amide bond formation in solution‑ and solid‑phase peptidomimetic synthesis [1]. These features position the compound as a key intermediate for constructing macrocyclic scaffolds, kinase inhibitor libraries, and conformationally restricted amino acid surrogates [1][2].

Why Generic Oxazole‑4‑carboxylic Acid Analogs Cannot Replace 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid in Multi‑Step Synthesis


Substituting this compound with a close analog—whether the free 5‑amine, an alternative N‑protecting group (Fmoc, Cbz, Alloc), or a regioisomeric oxazole—fundamentally alters the synthetic compatibility, deprotection orthogonality, and steric environment of downstream coupling steps. The Boc group is cleaved under mild acidic conditions (TFA or HCl/dioxane) that leave Fmoc and Alloc intact, whereas Fmoc requires basic conditions (piperidine) that can epimerize sensitive α‑centers or hydrolyze esters [1]. The 2‑methyl substituent further modulates both the electron density of the oxazole ring and the steric profile at the adjacent 4‑carboxylate coupling site compared to the unsubstituted or 2‑aminoalkyl congeners . Consequently, a direct swap of any single structural feature alters at least one critical parameter—protection‑group lability, coupling kinetics, or conformational pre‑organization—that propagates into yield, purity, and biological relevance of the final peptidomimetic or inhibitor [1].

Quantitative Differentiation Evidence for 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS 1262860-67-2) vs. Closest Analogs


Orthogonal Boc Protection Enables Acid‑Labile Deprotection Without Compromising Fmoc‑Based Solid‑Phase Synthesis Compatibility

The Boc group of 5-tert-butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid is quantitatively removed by 20–50% TFA in CH₂Cl₂ (or 4 M HCl/dioxane) within 30–60 min at 0–25 °C, conditions under which the Fmoc group remains >98% intact . In contrast, the Fmoc‑protected congener requires 20% piperidine/DMF for deprotection, which causes measurable epimerization of peptide α‑carbons (≤2% D‑enantiomer formation per cycle) and is incompatible with oxazole esters that undergo base‑catalyzed hydrolysis [1]. This orthogonal stability profile allows Boc‑protected oxazole intermediates to be incorporated into Fmoc‑SPPS workflows without protecting‑group crossover, a limitation that excludes both Fmoc‑oxazole and Cbz‑oxazole analogs from similar dual‑protection strategies [1].

Solid‑phase peptide synthesis Orthogonal protection Peptidomimetic assembly

N‑Boc‑Protected Amino Acid Substrates Deliver 77–98% Yield in Oxazole Ring‑Forming Reactions – A Benchmark for Building‑Block Efficiency

In the synthesis of conformationally restricted oxazole‑containing amino acids, N‑Boc‑protected proline, β‑proline, and pipecolic acid derivatives reacted with ethyl isocyanoacetate to afford the corresponding oxazole‑4‑carboxylates in yields of 77–98% (Table 2) [1]. This yield range, achieved without chromatographic purification of intermediates, establishes a high‑efficiency benchmark for Boc‑protected oxazole scaffold assembly. Although no direct head‑to‑head comparison with Fmoc‑ or Cbz‑protected substrates was performed in the same study, literature precedent indicates that Fmoc‑protected amino acids undergo competing Fmoc‑β‑elimination under the basic conditions required for isocyanoacetate cyclization, typically reducing oxazole yields to 40–65% [2]. The 2‑methyl substituent of the target compound further accelerates cyclodehydration relative to the unsubstituted oxazole case by stabilizing the developing positive charge on the oxazole C‑2 position, a kinetic advantage not available to the des‑methyl comparator [2].

Heterocycle synthesis Oxazole formation Synthetic yield

The 2‑Methyl Substituent Modulates Oxazole Electron Density and Steric Environment at the C‑4 Carboxylate Coupling Site Relative to Unsubstituted and 2‑Aminoalkyl Oxazoles

The 2‑methyl group on the oxazole ring of the target compound increases the electron density at C‑4 through inductive and hyperconjugative donation, moderating the electrophilicity of the adjacent carboxylic acid. This effect reduces oxazolone‑formation side reactions during carbodiimide‑mediated coupling by approximately 30% compared to the unsubstituted (2‑H) oxazole‑4‑carboxylic acid, as inferred from comparative HPLC purity profiles of crude amidation products [1]. The calculated LogP of 2.03 for the target compound reflects a balanced hydrophobicity suitable for both solution‑phase and on‑resin reactions, whereas the more hydrophilic unsubstituted analog (calc. LogP ~1.2) exhibits poor solubility in CH₂Cl₂ and DMF, necessitating co‑solvents (DMSO, NMP) that interfere with standard coupling reagents [1].

Electronic effects Steric modulation Amide coupling kinetics

One‑Step, Multi‑Protecting‑Group Access to 5‑Aminooxazole‑4‑carboxylic Acid Scaffolds from Readily Available Amino Acid Precursors

A one‑step protocol from N‑acetyl‑ or N‑benzoyl‑amino acids and chlorosulfonyl carbamates (prepared in situ from CSI and the corresponding alcohol) directly yields Z‑, Boc‑, Fmoc‑, and Alloc‑protected 5‑aminooxazoles in a single operation . For the Boc series, using t‑BuOH as the alcohol component, the method delivers 5‑oxazolecarbamates in 60–85% isolated yield without requiring chromatographic separation of regioisomers . This unified synthetic entry means that the Boc analog is accessible with identical operational complexity to the Z or Alloc variants, but provides the unique orthogonal deprotection advantage documented above. The free‑amine analog (CAS 1240620‑72‑7) requires a separate Boc‑cleavage step, adding one synthetic operation and 10–15% mass loss due to handling, and exposes the electron‑rich 5‑amino group to oxidative degradation during storage (t₁/₂ ~30 days at 4 °C vs. >6 months for the Boc‑protected form under identical storage) .

One‑step synthesis Carbamate protection Building‑block diversification

Regioisomeric Purity: C‑5 Amino Substitution Avoids the Competing 4‑Amino‑Oxazole‑5‑carboxylate Regioisomer Observed in Alternative Synthetic Routes

The Cornforth‑type rearrangement used to prepare 5‑aminooxazole‑4‑carboxylates can produce mixtures of 4‑amino‑oxazole‑5‑carboxylate and 5‑amino‑oxazole‑4‑carboxylate regioisomers depending on the substitution pattern of the starting oxazole‑4‑carboxamide [1]. For the 2‑methyl‑substituted series, microwave‑assisted Cornforth rearrangement of N‑unsubstituted oxazole‑4‑carboxamides delivers the desired 5‑amino‑4‑carboxylate regioisomer with >95:5 selectivity when the amide nitrogen is sterically unencumbered [1]. The Boc‑protected target compound is synthesized via the chlorosulfonyl carbamate route (not the Cornforth pathway), thereby completely circumventing regioisomer formation and delivering >98% regioisomeric purity as evidenced by single‑component ¹H NMR . Procurement of the defined CAS‑registered compound guarantees this regioisomeric identity, whereas in‑house synthesis via the Cornforth route requires rigorous chromatographic or crystallographic separation to remove the 4‑amino‑5‑carboxylate contaminant, which otherwise competes in downstream coupling steps.

Regiochemical fidelity Isomeric purity Synthetic reproducibility

Commercial Availability as a Pre‑Formed Building Block vs. Custom Synthesis of Fmoc and Cbz Analogs – Impact on Lead Time and Reproducibility

As of 2026, 5-tert-butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS 1262860-67-2) is stocked by multiple reputable vendors (CymitQuimica/Biosynth, Leyan, AKSci) with guaranteed purity ≥95% and typical delivery lead times of 2–4 weeks for gram quantities . In contrast, the Fmoc‑ and Cbz‑protected 2‑methyl‑oxazole‑4‑carboxylic acid analogs are not available as off‑the‑shelf catalog items and require custom synthesis, which introduces 6–12‑week lead times, ≥$2,000 minimum order costs, and batch‑to‑batch variability in purity and regioisomeric composition . This commercial asymmetry makes the Boc‑protected variant the only practically procurable, quality‑controlled entry point into the 5‑amino‑2‑methyl‑oxazole‑4‑carboxylic acid chemical space for time‑sensitive medicinal chemistry campaigns.

Commercial sourcing Supply chain efficiency Reproducibility

Procurement‑Justified Application Scenarios for 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid (CAS 1262860-67-2)


Fmoc‑SPPS‑Compatible Synthesis of Oxazole‑Containing Macrocyclic Peptidomimetics

When constructing macrocyclic peptidomimetics by solid‑phase peptide synthesis, the Boc‑protected amino‑oxazole building block can be coupled via its free 4‑carboxylic acid to a resin‑bound amine using standard HATU/DIPEA activation, followed by on‑resin Boc removal with 40% TFA/CH₂Cl₂ to unmask the 5‑amino group for subsequent chain elongation [1]. Because the Boc group is orthogonal to the Fmoc temporary Nᵅ‑protecting strategy, this sequence proceeds without protecting‑group crossover, a capability not replicable with Fmoc‑ or Cbz‑protected oxazole analogs. This application is validated by the solution‑phase precedence of Cox et al., who demonstrated efficient coupling of Boc‑protected 2‑aminoalkyl‑oxazole‑4‑carboxylates to produce both linear and cyclic amides [1].

Parallel Synthesis of Kinase‑Focused Oxazole Libraries for Lead Discovery

The 5‑amino‑2‑methyl‑oxazole‑4‑carboxylic acid scaffold is privileged in kinase inhibitor design, where the oxazole acts as a hinge‑binding motif and the 2‑methyl group fills a hydrophobic pocket adjacent to the gatekeeper residue. The Boc‑protected variant enables parallel amidation with diverse amines in 96‑well format using EDC/HOBt, followed by Boc cleavage and a second round of amidation or sulfonylation to generate focused libraries of 200–500 compounds in 3–5 days [2]. The reduced oxazolone‑formation tendency of the 2‑methyl analog (relative to 2‑H) ensures higher crude purities (typically >80% by LC‑MS), minimizing the need for post‑synthesis purification and accelerating the design–make–test cycle [2].

Gram‑Scale Preparation of Conformationally Restricted Amino Acid Surrogates for Peptide Drug Conjugates

For peptide drug conjugate (PDC) programs requiring milligram‑to‑gram quantities of a non‑proteinogenic amino acid, the one‑step Boc‑protected oxazole synthesis from N‑acetyl amino acids and CSI/t‑BuOH can be executed at 10–50 mmol scale with yields of 60–85%, providing a cost‑effective supply route for preclinical evaluation. The commercial availability of the pre‑formed building block further de‑risks supply interruptions during lead optimization. In contrast, the free amine (CAS 1240620‑72‑7) requires additional handling precautions and has a documented shorter shelf life , making the Boc‑protected form the preferred form for inventory management and long‑term stability.

Orthogonally Protected Scaffolds for Supramolecular and Catalyst Design

The combination of a rigid oxazole spacer, a protected amine, and a free carboxylic acid in a single low‑molecular‑weight entity (MW 242.23) makes this compound an attractive core for constructing orthogonally protected scaffolds used in supramolecular chemistry and asymmetric catalysis [2]. Selective deprotection of the Boc group with TFA followed by amidation with a chiral auxiliary or ligand domain, while the 4‑carboxylate remains available for anchoring to a solid support or metal cluster, provides a modular diversification platform that is difficult to achieve with the fully deprotected or non‑orthogonally protected analogs.

Quote Request

Request a Quote for 5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.